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Compound of Interest

Compound Name: JZD-07

Cat. No.: B15566857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the laboratory synthesis of

JZD-07, a nonpeptidic and noncovalent small molecule inhibitor of SARS-CoV-2 3CL protease

(3CLpro). The information is compiled from the supplementary data of the publication

"Discovery of Novel Nonpeptidic and Noncovalent Small Molecule 3CLpro Inhibitors as anti-

SARS-CoV-2 Drug Candidate" published in the Journal of Medicinal Chemistry.

Chemical Information
Compound Name IUPAC Name Chemical Formula Molecular Weight

JZD-07

4-(4-(3,4-

dichlorophenyl)-2-

(morpholinomethyl)pip

erazine-1-

carbonyl)quinolin-

2(1H)-one

C25H26Cl2N4O3 501.41 g/mol

Experimental Protocol
The synthesis of JZD-07 is a multi-step process involving the preparation of key intermediates.

The following protocol outlines the general steps for the synthesis of the final compound and its

precursors.
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Synthesis of Intermediate 1: tert-butyl 4-(3,4-
dichlorophenyl)piperazine-1-carboxylate
To a solution of 1-(3,4-dichlorophenyl)piperazine (1.0 eq) in dichloromethane (DCM), di-tert-

butyl dicarbonate (Boc2O) (1.1 eq) and triethylamine (TEA) (1.5 eq) are added. The reaction

mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed

under reduced pressure, and the residue is purified by column chromatography to yield the

desired product.

Synthesis of Intermediate 2: tert-butyl 4-(3,4-
dichlorophenyl)-2-(morpholinomethyl)piperazine-1-
carboxylate
Intermediate 1 (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.

sec-Butyllithium (s-BuLi) (1.2 eq) is added dropwise, and the mixture is stirred for 1 hour at the

same temperature. N-Boc-morpholine (1.3 eq) is then added, and the reaction is allowed to

warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with

saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The

combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude

product is purified by column chromatography.

Synthesis of Intermediate 3: 1-(3,4-dichlorophenyl)-3-
(morpholinomethyl)piperazine
Intermediate 2 is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stirred

at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the

crude product, which is used in the next step without further purification.

Final Synthesis of JZD-07: 4-(4-(3,4-dichlorophenyl)-2-
(morpholinomethyl)piperazine-1-carbonyl)quinolin-
2(1H)-one
To a solution of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 eq) in dimethylformamide

(DMF), 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) are added, and the mixture is stirred for 30
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minutes. Intermediate 3 (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) are then

added, and the reaction mixture is stirred at room temperature for 12 hours. The mixture is

poured into water, and the resulting precipitate is collected by filtration, washed with water, and

dried. The crude product is purified by column chromatography to afford JZD-07.

Data Presentation
Table 1: Summary of Reagents for JZD-07 Synthesis

Step Starting Material Reagents Solvent

Step 1

1-(3,4-

dichlorophenyl)pipera

zine

Di-tert-butyl

dicarbonate (Boc2O),

Triethylamine (TEA)

Dichloromethane

(DCM)

Step 2

tert-butyl 4-(3,4-

dichlorophenyl)pipera

zine-1-carboxylate

sec-Butyllithium (s-

BuLi), N-Boc-

morpholine

Tetrahydrofuran (THF)

Step 3

tert-butyl 4-(3,4-

dichlorophenyl)-2-

(morpholinomethyl)pip

erazine-1-carboxylate

Trifluoroacetic acid

(TFA)

Dichloromethane

(DCM)

Step 4

2-oxo-1,2-

dihydroquinoline-4-

carboxylic acid,

Intermediate 3

1-

Hydroxybenzotriazole

(HOBt), 1-Ethyl-3-(3-

dimethylaminopropyl)c

arbodiimide (EDCI),

N,N-

Diisopropylethylamine

(DIPEA)

Dimethylformamide

(DMF)

Note: This table provides a general overview. For precise stoichiometry and reaction

conditions, refer to the original publication.

Visualizations
Synthesis Workflow of JZD-07
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Intermediate 1 Synthesis

Intermediate 2 Synthesis

Intermediate 3 Synthesis (Deprotection)

Final Product Synthesis

1-(3,4-dichlorophenyl)piperazine

Intermediate 1

  DCM, rt, 12h

Boc2O, TEA

Intermediate 1

Intermediate 2

  THF, -78C to rt, 12h

s-BuLi, N-Boc-morpholine

Intermediate 2

Intermediate 3

  DCM, rt, 2h

TFA

Intermediate 32-oxo-1,2-dihydroquinoline-4-carboxylic acid

JZD-07

  DMF, rt, 12h

HOBt, EDCI, DIPEA

Click to download full resolution via product page

Caption: Synthetic scheme for the preparation of JZD-07.
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Signaling Pathway Context: Inhibition of SARS-CoV-2
Replication
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Caption: Mechanism of action of JZD-07 in inhibiting viral replication.

To cite this document: BenchChem. [Synthesis Protocol for 3CLpro Inhibitor JZD-07].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15566857#jzd-07-synthesis-protocol-for-laboratory-
use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15566857?utm_src=pdf-body-img
https://www.benchchem.com/product/b15566857?utm_src=pdf-body
https://www.benchchem.com/product/b15566857#jzd-07-synthesis-protocol-for-laboratory-use
https://www.benchchem.com/product/b15566857#jzd-07-synthesis-protocol-for-laboratory-use
https://www.benchchem.com/product/b15566857#jzd-07-synthesis-protocol-for-laboratory-use
https://www.benchchem.com/product/b15566857#jzd-07-synthesis-protocol-for-laboratory-use
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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